molecular formula C18H15NO2 B1671707 Ethyl 2-cyano-3,3-diphenylacrylate CAS No. 5232-99-5

Ethyl 2-cyano-3,3-diphenylacrylate

Cat. No. B1671707
CAS RN: 5232-99-5
M. Wt: 277.3 g/mol
InChI Key: IAJNXBNRYMEYAZ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3,3-diphenylacrylate, also known as Etocrylene, is a type of UV light absorber. It is primarily used in the production of UV light absorbers in various applications such as plastics, coatings, dyes, vehicle glass, cosmetics, and sun-screening agents .


Synthesis Analysis

The synthesis of Ethyl 2-cyano-3,3-diphenylacrylate involves adding cyclohexane and benzophenone to a reaction kettle. Once the benzophenone is completely dissolved, the temperature is raised to 102-104°C and maintained .


Molecular Structure Analysis

The molecular formula of Ethyl 2-cyano-3,3-diphenylacrylate is C18H15NO2. It has a molecular weight of 277.32 .


Physical And Chemical Properties Analysis

Ethyl 2-cyano-3,3-diphenylacrylate has a molecular weight of 277.32 g/mol. It has a boiling point of 174 °C at 0.2 mmHg and a melting point of 97-99 °C .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Activities

Ethyl 2-cyano-3,3-diphenylacrylate demonstrates significant antioxidant and anti-inflammatory properties. A study synthesizing novel compounds with this molecule revealed strong in vitro antioxidant properties in various models, such as scavenging of nitric oxide free radical and ferric ion-induced lipid peroxidation. Moreover, selected compounds with potent antioxidant attributes exhibited considerable anti-inflammatory activity in the carrageenan-induced rat paw edema model (Madhavi & Sreeramya, 2017).

Synthesis of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines

The compound undergoes conjugate and direct additions to form novel polyfunctional pyrazolyl-substituted monocyclic pyridines and pyrazolo[5,4-b]pyridines. These one-pot reactions in ethanol solution with catalytic amounts of piperidine demonstrate the compound's versatility in synthesizing complex organic structures (Latif, Rady & Döupp, 2003).

Use in Nanocatalyst and Polymer Films

Ethyl 2-cyano-3,3-diphenylacrylate has been utilized in developing polymer-supported systems for catalytic reactions. Poly(3,4-ethylenedioxythiophene) films doped with this compound have shown catalytic activity in reactions like hydrogenation of nitrophenol and electro-oxidation of methanol and borohydride (Sivakumar & Phani, 2011).

Synthesis of Thermally Sensitive Water-Soluble Polymethacrylates

The compound plays a role in the anionic polymerizations of methacrylates, leading to polymers with narrow molecular weight distributions. This synthesis process is significant for developing thermally sensitive, water-soluble polymers, applicable in various industrial and pharmaceutical domains (Han, Hagiwara & Ishizone, 2003).

Development of Organotin Acrylates

Organotin esters of 2-cyano-3,3-diphenylacrylic acid have been prepared using this compound. These esters show potential as they decarboxylate to form organotin olefins. Their applications, such as in fungicidal activities and thermal stability, have been explored, showing the compound's utility in organic and materials chemistry (Cummins, Dunn & Oldfield, 1971).

Safety And Hazards

Ethyl 2-cyano-3,3-diphenylacrylate may cause skin irritation, serious eye irritation, and respiratory irritation. It is very toxic to aquatic life with long-lasting effects. Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for Ethyl 2-cyano-3,3-diphenylacrylate are not mentioned in the sources, its use as a UV absorber in various applications suggests potential for continued use and development in these areas .

Relevant Papers Unfortunately, the sources do not provide specific papers related to Ethyl 2-cyano-3,3-diphenylacrylate .

properties

IUPAC Name

ethyl 2-cyano-3,3-diphenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-2-21-18(20)16(13-19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJNXBNRYMEYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044821
Record name Ethyl 2-cyano-3,3-diphenylacrylate
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Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Other Solid, Solid; [HSDB] White odorless powder; [MSDSonline]
Record name 2-Propenoic acid, 2-cyano-3,3-diphenyl-, ethyl ester
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Record name Etocrylene
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Vapor Pressure

0.00000036 [mmHg], 3.6X10-7 mm Hg @ 25 °C /Estimated/
Record name Etocrylene
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Record name ETOCRYLENE
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Product Name

Ethyl 2-cyano-3,3-diphenylacrylate

Color/Form

Solid

CAS RN

5232-99-5
Record name Ethyl 2-cyano-3,3-diphenylacrylate
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Record name Etocrylene [USAN]
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Record name Etocrylene
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Record name 2-Propenoic acid, 2-cyano-3,3-diphenyl-, ethyl ester
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Record name Ethyl 2-cyano-3,3-diphenylacrylate
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Record name Etocrilene
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Record name ETOCRYLENE
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Melting Point

95-97 °C
Record name ETOCRYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7218
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
H Matsumoto, S Adachi, Y Suzuki - Yakugaku Zasshi: Journal of the …, 2005 - europepmc.org
The estrogenic activities of ultraviolet absorbers and their related compounds were investigated using MCF-7 cell proliferation assay. Nine of 33 chemicals (benzophenone, 2, 4-…
Number of citations: 34 europepmc.org
SS Choi, MJ Song - … : An International Journal Devoted to the …, 2008 - Wiley Online Library
Ionization efficiencies and fragmentation patterns of cyanoacrylate ultraviolet (UV) absorbers, Uvinul 3035 and Uvinul 3039, were studied using liquid chromatography/atmospheric …
N Okada - JOURNAL-PHARMACEUTICAL SOCIETY OF …, 2005 - yakushi.pharm.or.jp
Cells, which are the basic unit of life, are the most intelligent particles on earth. Recent advances in life science research encourage the development of cell therapy utilizing specialized …
Number of citations: 2 yakushi.pharm.or.jp
ASK Sham, FCS Chu, J Chai, TW Chow - The Journal of prosthetic dentistry, 2004 - Elsevier
STATEMENT OF PROBLEM: Discoloration of provisional prosthodontic materials may result in patient dissatisfaction and additional expense for replacement. PURPOSE: The purpose …
Number of citations: 272 www.sciencedirect.com
DR Olson, KK Webb - Macromolecules, 1990 - ACS Publications
The thermal loss from BPA-polycarbonate films of 15 UV absorbers from 4 generic classes of chemicalcompounds was determined at 125 and 190 C, temperatures well above and …
Number of citations: 10 pubs.acs.org
S Lee, Y Lai, T Hsu - European Journal of Oral Sciences, 2002 - Wiley Online Library
Residual monomer contents and surface hardness are important factors in determining the serviceability of provisional restorations. The intent of this study was to systemically evaluate …
Number of citations: 229 onlinelibrary.wiley.com
M Jeyachandran, K Shriram - International Journal of Applied Biology and …, 2011 - Citeseer
Aryl/alkyl ketones 1 ac and 5 ab were condensed with ethylcyanoacetate or malanonitrile afforded 3 ac and 7 ab respectively. Treatment on 3 ac and 7 ab with sodium azide and …
Number of citations: 9 citeseerx.ist.psu.edu
DO Onyango, BG Selman, JL Rose… - Toxicological …, 2023 - academic.oup.com
Sunscreen products are composed of ultraviolet (UV) filters and formulated to reduce exposure to sunlight thereby lessening skin damage. Concerns have been raised regarding the …
Number of citations: 6 academic.oup.com
JH Back, Y Kwon, H Cho, H Lee, D Ahn… - Advanced …, 2022 - Wiley Online Library
Current technological advances in the organic light‐emitting diode panel design of foldable smartphones demand advanced adhesives with UV‐blocking abilities, beyond their …
Number of citations: 12 onlinelibrary.wiley.com
LG Nashev, D Schuster, C Laggner, S Sodha… - Biochemical …, 2010 - Elsevier
The prevalence of male reproductive disorders and testicular cancer is steadily increasing. Because the exposure to chemicals disrupting natural hormone action has been associated …
Number of citations: 90 www.sciencedirect.com

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